6-Pyrrolidin-1-yl-nicotinic acid 6-Pyrrolidin-1-yl-nicotinic acid
Brand Name: Vulcanchem
CAS No.: 210963-95-4
VCID: VC1987634
InChI: InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
SMILES: C1CCN(C1)C2=NC=C(C=C2)C(=O)O
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

6-Pyrrolidin-1-yl-nicotinic acid

CAS No.: 210963-95-4

Cat. No.: VC1987634

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

6-Pyrrolidin-1-yl-nicotinic acid - 210963-95-4

Specification

CAS No. 210963-95-4
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 6-pyrrolidin-1-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Standard InChI Key LURIZRKTAXJRKU-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C(C=C2)C(=O)O
Canonical SMILES C1CCN(C1)C2=NC=C(C=C2)C(=O)O

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

6-Pyrrolidin-1-yl-nicotinic acid is identified by the CAS number 210963-95-4 and possesses the molecular formula C₁₀H₁₂N₂O₂ . The compound is also known by several synonyms including 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid and 6-(1-pyrrolidinyl)nicotinic acid . The structure features a pyridine ring with a carboxylic acid group at position 3 and a pyrrolidine ring attached at position 6, creating a distinctive chemical arrangement with specific reactivity profiles and potential binding characteristics for biological targets.

Table 1: Physical and Chemical Properties of 6-Pyrrolidin-1-yl-nicotinic acid

PropertyValueSource
Molecular Weight192.21 g/mol
Melting Point259-261°C
Boiling Point408.3±30.0°C (Predicted)
Density1.283±0.06 g/cm³ (Predicted)
pKa2.94±0.10 (Predicted)
Recommended Storage2-8°C

Structural Characteristics

The compound's structure encompasses two important pharmacophore components: a nicotinic acid moiety and a pyrrolidine ring . The pyrrolidine attachment at the 6-position of the pyridine ring introduces specific electronic effects that potentially modify the reactivity and biological interactions of the molecule. This structural arrangement creates a compound with distinctive properties that differentiate it from both nicotinic acid and other nicotinic acid derivatives, potentially influencing its interaction with biological targets and its pharmaceutical applications.

Spectroscopic and Analytical Data

The identity and purity of 6-Pyrrolidin-1-yl-nicotinic acid can be confirmed through various spectroscopic techniques. While specific spectroscopic data for this exact compound is limited in the provided sources, similar nicotinic acid derivatives typically show characteristic signals in ¹H NMR spectra, with pyridine ring protons appearing in the aromatic region (δ 7-9 ppm) and pyrrolidine protons in the aliphatic region (δ 1.5-3.5 ppm) . The carboxylic acid proton typically appears as a broad singlet in the downfield region. In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid group typically appears at δ 160-170 ppm, with pyridine ring carbons in the range of δ 120-150 ppm .

Synthesis Methods

Documented Synthesis of Related Compounds

Applications and Biological Activity

Recent Research Developments

Recent research has expanded the exploration of nicotinic acid derivatives, including those with pyrrolidine moieties, for various medicinal applications. A study published in 2022 utilized nicotinic acid as a starting compound for synthesizing a series of acylhydrazones, some of which demonstrated promising activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus epidermidis . This research highlights the ongoing interest in nicotinic acid-based compounds for developing new antimicrobial agents, suggesting potential applications for derivatives like 6-Pyrrolidin-1-yl-nicotinic acid in addressing antimicrobial resistance challenges.

Safety ParameterDetailsSource
GHS SymbolWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P305+P351+P338
Hazard ClassIRRITANT
Recommended Storage2-8°C

Related Compounds and Structural Analogs

Direct Structural Analogs

Several compounds structurally related to 6-Pyrrolidin-1-yl-nicotinic acid have been synthesized and studied for various applications. These include 6-(2-(Pyrrolidin-1-yl)ethyl)nicotinic acid, which features an additional ethyl linker between the pyridine and pyrrolidine rings . This modification potentially alters the spatial arrangement of the pharmacophore groups, which could impact binding affinity and biological activity. Another related compound is ethyl 6-(pyrrolidin-1-yl)nicotinate, which is the ethyl ester of 6-Pyrrolidin-1-yl-nicotinic acid and serves as a synthetic precursor .

Broader Family of Nicotinic Acid Derivatives

A diverse range of nicotinic acid derivatives with various substituents has been synthesized and evaluated for biological activity. These include compounds such as 3-(5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one (ARP100102) and 1-methyl-3-(5-phenylnicotinoyl)pyrrolidin-2-one (ARP1001010), which have been investigated for antimicrobial properties . Another class of related compounds includes 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives obtained from nicotinic acid hydrazide, which have shown activity against various bacterial strains . These diverse structural modifications demonstrate the versatility of the nicotinic acid scaffold for developing compounds with various biological activities.

Current Research and Future Perspectives

Ongoing Research Directions

Current research involving compounds similar to 6-Pyrrolidin-1-yl-nicotinic acid focuses on several key areas. One significant direction is the development of novel antimicrobial agents to address the growing challenge of antibiotic resistance. The promising activity of certain nicotinic acid derivatives against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) highlights this potential application . Additionally, research explores the role of such compounds in central nervous system drug development, particularly for neurodegenerative diseases and cognitive disorders . The unique structural features of 6-Pyrrolidin-1-yl-nicotinic acid make it a valuable scaffold for further exploration in these areas.

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